molecular formula C21H22N2O4S B2511568 3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole CAS No. 368861-22-7

3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole

Cat. No.: B2511568
CAS No.: 368861-22-7
M. Wt: 398.48
InChI Key: CQEQIRQYAGEPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations have been studied extensively.

Scientific Research Applications

Synthesis and Biological Activities of Pyrazole Derivatives

  • Synthesis of Pyrazole Heterocycles

    Pyrazoles play a crucial role in medicinal chemistry due to their presence in many biologically active compounds. They serve as key synthons in organic synthesis, with applications ranging from anticancer to antiviral activities. Different synthetic strategies, including condensation followed by cyclization, have been developed to produce these heterocycles with potential yields under various conditions (Dar & Shamsuzzaman, 2015).

  • Antioxidant Activity Determination

    The importance of antioxidants in various fields has led to the development of several methods to determine antioxidant activity. Tests such as ORAC, HORAC, TRAP, and TOSC, based on chemical reactions and spectrophotometry, assess the antioxidant capacity of compounds, including those containing the pyrazole moiety (Munteanu & Apetrei, 2021).

  • Development of Anticancer Agents

    Pyrazoline derivatives are synthesized using various methods for their potent biological effects, including anticancer activities. This highlights the significance of pyrazoline and its derivatives in developing new therapeutic agents (Ray et al., 2022).

Applications in Heterocyclic Chemistry and Drug Development

  • Therapeutic Applications of Pyrazolines

    Pyrazoline derivatives are recognized for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antidepressant activities. This underscores the versatility of pyrazolines in pharmaceutical research and development (Shaaban et al., 2012).

  • Synthesis of Tetrahydrobenzo[b]pyrans

    The synthesis of tetrahydrobenzo[b]pyrans, compounds of considerable importance in organic chemistry and pharmacology, involves three-component cyclocondensation processes. The use of organocatalysts in these syntheses represents a key area of interest for organic chemists and pharmacologists (Kiyani, 2018).

Properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-13-20(28-16-9-7-6-8-10-16)14(2)23(22-13)21(24)15-11-17(25-3)19(27-5)18(12-15)26-4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEQIRQYAGEPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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